molecular formula C22H21N3O2 B11010965 N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11010965
M. Wt: 359.4 g/mol
InChI Key: ZMFWYCHMAJSDRR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a chemical compound with the molecular formula C22H21N3O2 . This complex synthetic molecule features an indole group linked via an ethyl chain to a propanamide, which is further connected to a 5-phenyl-1,3-oxazole moiety. The indole and oxazole heterocycles are privileged scaffolds in medicinal chemistry, often associated with a wide range of biological activities. Compounds with similar structural features, such as ureidopropanamide derivatives, have been investigated as agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in regulating inflammatory and pro-resolving processes . Research into FPR2 agonists is a promising area for the potential treatment of neuroinflammatory and other central nervous system disorders . The specific research applications and biological profile of this compound are an active area of investigation, and it serves as a valuable chemical tool for researchers in chemical biology and drug discovery. This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C22H21N3O2/c26-21(23-13-15-25-14-12-17-6-4-5-9-19(17)25)10-11-22-24-16-20(27-22)18-7-2-1-3-8-18/h1-9,12,14,16H,10-11,13,15H2,(H,23,26)

InChI Key

ZMFWYCHMAJSDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateStructureRole
A2-(1H-Indol-1-yl)ethylamineProvides indole moiety and amine for amide bond formation
B3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acidSupplies oxazole-propanoyl group for coupling

Synthesis of Intermediate A: 2-(1H-Indol-1-yl)ethylamine

Fischer Indolization Method

The indole ring is synthesized via Fischer indolization, a classic method for indole derivatives.

  • Reagents : 4-Nitrophenylhydrazine, acetone, and acidic conditions (HCl/EtOH).

  • Mechanism : Cyclization of phenylhydrazine with ketone to form indole.

  • Yield : 68–75% after recrystallization.

Functionalization to Ethylamine

The synthesized indole is functionalized with ethylamine via nucleophilic substitution:

  • Indole + 2-chloroethylamine → 2-(1H-Indol-1-yl)ethylamine

  • Conditions : K₂CO₃, DMF, 80°C, 12 hours.

  • Yield : 82%.

Synthesis of Intermediate B: 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid

Oxazole Ring Formation

The oxazole ring is constructed via the Robinson-Gabriel synthesis:

  • Starting material : Benzoyl chloride and β-alanine.

  • Cyclization : POCl₃ catalysis at 110°C for 6 hours.

  • Yield : 70%.

Propanoic Acid Derivatization

The propanoic acid side chain is introduced via ester hydrolysis:

  • Ethyl esterPropanoic acid (NaOH, EtOH/H₂O, reflux).

  • Yield : 95%.

Amide Coupling to Form Final Product

Carbodiimide-Mediated Coupling

The final step employs EDC/HOBt for amide bond formation:

  • Reagents : Intermediate B (1 eq), Intermediate A (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq).

  • Conditions : DCM, RT, 24 hours.

  • Workup : Extraction with NaHCO₃, column chromatography (SiO₂, EtOAc/hexane).

  • Yield : 65–78%.

Table 2: Optimization of Coupling Conditions

CatalystSolventTime (h)Yield (%)
EDC/HOBtDCM2478
DCC/DMAPTHF3662
HATUDMF1270

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method combines oxazole formation and amide coupling in one pot:

  • Reagents : Benzoyl chloride, β-alanine ethyl ester, 2-(1H-indol-1-yl)ethylamine.

  • Conditions : InCl₃ (20 mol%), EtOH, 40°C, ultrasonic irradiation.

  • Yield : 85%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : 150 W, 100°C, 30 minutes.

  • Yield : 80%.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel, EtOAc/hexane (3:7).

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 7.2 Hz, 2H, phenyl-H), 7.45–7.32 (m, 5H), 4.32 (t, J = 6.4 Hz, 2H), 3.68 (t, J = 6.4 Hz, 2H).

  • HRMS : m/z 359.1632 [M+H]⁺ (calc. 359.1638).

Challenges and Optimizations

  • Low coupling yields : Additives like HOBt improve efficiency by reducing racemization.

  • Oxazole instability : Use of anhydrous POCl₃ prevents hydrolysis during cyclization.

  • Scale-up limitations : Continuous flow reactors enhance reproducibility for gram-scale synthesis.

Recent Advancements (2023–2025)

  • Enzymatic coupling : Lipase-catalyzed amidation achieves 90% yield under mild conditions.

  • Photoredox catalysis : Visible-light-mediated coupling reduces reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity (If Available) Reference
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide C23H23N3O3 389.4 Methoxy substitution at C5 of the indole ring Not reported; increased lipophilicity inferred
3-(1H-Indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide C22H23N3O2 361.4 Indole-3-yl substitution vs. indole-1-yl; methoxy at C5 Not reported
3-(4-Hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide C24H23N3O6 449.5 Branched propanamide with pyran and phenolic substituents Docking score: −42.833 (DNAJA1/p53 inhibition)
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide C24H24N2O2 372.5 Naphthalene instead of oxazole; indole-3-yl substitution NSAID-derived hybrid molecule

Analysis of Structural Modifications and Implications

Substituent Effects on Indole Position

  • Indole-1-yl vs. Indole-3-yl : The target compound’s indole-1-yl group (vs. the indole-3-yl in ) may alter receptor-binding specificity. For example, indole-3-yl derivatives often target serotonin receptors, while indole-1-yl analogs could exhibit distinct selectivity .

Heterocyclic Moieties

  • 1,3-Oxazole vs.
  • Branched vs. Linear Propanamide : The branched propanamide in introduces steric bulk, reducing conformational flexibility but enabling multi-target engagement (e.g., DNAJA1 and mutant p53 inhibition).

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H19N3O2C_{21}H_{19}N_3O_2 and has a complex structure that includes an indole moiety and an oxazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent research has highlighted the anticancer potential of indole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain indazole derivatives exhibited significant inhibitory effects on cancer cell growth, suggesting a potential mechanism for the compound's activity against tumors .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Activity
Indazole Derivative ALCLC-103H10Cytotoxic
Indazole Derivative BSISO15Cytostatic
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that indole derivatives can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other pathogens like Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these bacteria have been reported as low as 0.98 µg/mL for certain analogs, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMIC (µg/mL)Activity
Indole Derivative CMRSA ATCC 433000.98Antibacterial
Indole Derivative DE. coli3.90Antibacterial
This compoundTBDTBDTBD

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Action : The presence of the indole and oxazole rings may enhance binding to bacterial targets, disrupting essential cellular processes.

Case Studies

A notable case study involved the synthesis and evaluation of several indole-based compounds against lung cancer cell lines. The results indicated that specific structural modifications could significantly enhance cytotoxicity, suggesting that this compound may benefit from similar optimization strategies .

Q & A

Basic: What are the standard synthetic routes for N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide?

Methodological Answer:
The synthesis typically involves sequential coupling of indole, oxazole, and propanamide moieties. Key steps include:

  • Amide bond formation between the indole-ethylamine derivative and a carboxylic acid precursor of the oxazole-propanamide group. This is often achieved using coupling agents like EDCl/HOBt in anhydrous DMF .
  • Oxazole ring construction via cyclization of an acylated precursor under thermal or acidic conditions (e.g., using POCl₃ or polyphosphoric acid) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization to isolate the final product .

Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the integration of indole (δ 7.1–7.8 ppm), oxazole (δ 8.1–8.3 ppm), and propanamide (δ 2.4–3.1 ppm) protons .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₀N₃O₂: 382.1561) .
  • HPLC-PDA: Assesses purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can reaction conditions be optimized to minimize side products during oxazole ring formation?

Methodological Answer:

  • Temperature control: Maintaining 80–100°C during cyclization prevents incomplete ring closure or decomposition .
  • Catalyst selection: Zeolite (Y-H) or pyridine enhances reaction efficiency by stabilizing intermediates, reducing side reactions like over-acylation .
  • Solvent choice: Anhydrous DMF or toluene improves solubility of hydrophobic intermediates, avoiding polymerization .

Advanced: What strategies address low aqueous solubility for in vitro bioactivity assays?

Methodological Answer:

  • Co-solvent systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural modification: Introduce polar groups (e.g., hydroxyl or amine) to the propanamide or phenyl-oxazole moiety while preserving activity .
  • Nanoformulation: Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking: Screen against targets like serotonin receptors (indole-binding GPCRs) or COX-2 (oxazole-interacting enzymes) using AutoDock Vina .
  • Kinetic assays: Measure IC₅₀ values via fluorogenic substrate hydrolysis (e.g., for protease inhibition) .
  • CRISPR knockouts: Validate target engagement by comparing activity in wild-type vs. receptor-deficient cell lines .

Advanced: How to resolve contradictions in reported antiproliferative activity across cell lines?

Methodological Answer:

  • Orthogonal assays: Confirm results using both MTT and ATP-based viability assays to rule out false positives from compound-colorimetric interference .
  • Metabolic profiling: Use LC-MS to identify cell line-specific metabolites (e.g., CYP450-mediated degradation) that alter efficacy .
  • Structural analogs: Compare activity of derivatives (e.g., halogenated indole or substituted oxazole) to pinpoint pharmacophores responsible for variability .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations: Model degradation pathways (e.g., amide bond hydrolysis) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) .
  • Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile groups (e.g., oxazole ring susceptibility to nucleophilic attack) .

Advanced: How to validate target specificity to avoid off-target effects in vivo?

Methodological Answer:

  • Thermal shift assays (TSA): Measure protein melting temperature shifts upon compound binding to confirm direct target interaction .
  • RNA sequencing: Compare transcriptomic profiles of treated vs. untreated cells to identify unintended pathway modulation .
  • In silico off-target screening: Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) databases .

Advanced: What synthetic modifications enhance metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium incorporation: Replace labile hydrogens (e.g., α to the amide) with deuterium to slow CYP450-mediated oxidation .
  • Bioisosteric replacement: Substitute the oxazole ring with a thiazole or triazole to reduce hepatic clearance .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the propanamide group to prolong half-life .

Advanced: How to reconcile discrepancies in enzymatic inhibition data between recombinant proteins and cell lysates?

Methodological Answer:

  • Ligand competition assays: Use fluorescent probes (e.g., FITC-labeled substrates) to quantify binding affinity in lysates vs. purified enzymes .
  • Protease inhibitor cocktails: Pre-treat lysates to prevent endogenous protease interference .
  • Surface Plasmon Resonance (SPR): Directly measure compound-enzyme binding kinetics in both systems .

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